4-ethoxy-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methylbenzenesulfonamide
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Overview
Description
4-ethoxy-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methylbenzenesulfonamide is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction with the pyridine derivative.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Ethoxy Group Addition: The ethoxy group is added through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-ethoxy-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide
- 4-ethoxy-N-(2-(furan-2-yl)-2-hydroxyethyl)benzamide
Uniqueness
4-ethoxy-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methylbenzenesulfonamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it may exhibit different reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
4-ethoxy-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-3-24-18-7-6-16(11-14(18)2)26(22,23)21-13-15-8-9-20-17(12-15)19-5-4-10-25-19/h4-12,21H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQMBFVOJYVGQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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